3-Bromo-5,6-dimethyl-2(1H)-pyridinone chemical properties
3-Bromo-5,6-dimethyl-2(1H)-pyridinone chemical properties
An In-depth Technical Guide to 3-Bromo-5,6-dimethyl-2(1H)-pyridinone: Properties, Synthesis, and Application in Modern Drug Discovery
Authored by a Senior Application Scientist
The pyridinone core is a quintessential "privileged scaffold" in medicinal chemistry, renowned for its versatile physicochemical properties and presence in a wide array of pharmacologically active agents.[1][2] These heterocycles can uniquely function as both hydrogen bond donors and acceptors, and frequently serve as bioisosteres for amides, phenols, and other ring systems to fine-tune a drug candidate's metabolic stability, solubility, and target affinity.[3] Within this esteemed class of compounds, 3-Bromo-5,6-dimethyl-2(1H)-pyridinone emerges as a particularly valuable and functionalized building block. The strategic placement of a bromine atom on the pyridinone ring provides a reactive handle for sophisticated chemical transformations, most notably palladium-catalyzed cross-coupling reactions.
This guide offers an in-depth exploration of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its core chemical properties, propose a robust synthetic strategy, and illuminate its profound utility as a versatile intermediate for constructing complex molecular architectures.
Core Compound Identity and Physicochemical Properties
A foundational understanding of a chemical building block begins with its fundamental properties. These identifiers and physicochemical characteristics are critical for experimental design, reaction optimization, and safety considerations.
| Property | Value | Source |
| IUPAC Name | 3-bromo-5,6-dimethyl-1H-pyridin-2-one | [4] |
| CAS Number | 1227465-70-4 | [4][5] |
| Molecular Formula | C₇H₈BrNO | [4][5] |
| Molecular Weight | 202.05 g/mol | [4] |
| Appearance | Pale yellow to light solid | [5] |
| Melting Point | 110-115 °C | [5] |
| Boiling Point | 352.2 ± 37.0 °C (Predicted) | [5] |
| XLogP3 | 1.4 | [4][6] |
| Hydrogen Bond Donor Count | 1 | [4][6] |
| Hydrogen Bond Acceptor Count | 1 | [4][6] |
Chemical Structure:
Synthetic Strategy: A Plausible Route
Step 1: Synthesis of 5,6-dimethyl-2(1H)-pyridinone
The synthesis of the pyridinone ring can be achieved via a condensation reaction, similar to the well-established Guareschi-Thorpe reaction.[7] This involves the reaction of a β-ketoester or a related dicarbonyl compound with a cyanoacetamide derivative. For the target scaffold, a logical starting point would be the condensation of 3-methyl-2,4-pentanedione with cyanoacetamide in the presence of a basic catalyst like piperidine.
Step 2: Bromination of 5,6-dimethyl-2(1H)-pyridinone
With the pyridinone core established, the next crucial step is the introduction of the bromine atom at the C3 position. Pyridinones are electron-rich heterocycles that readily undergo electrophilic aromatic substitution.
Protocol Rationale: The choice of a brominating agent is critical. While molecular bromine (Br₂) can be effective, N-Bromosuccinimide (NBS) is often preferred as a milder and more selective source of electrophilic bromine, minimizing potential side reactions. The reaction is typically conducted in a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or acetonitrile, to facilitate the dissolution of the starting materials and intermediates. The reaction temperature is carefully controlled; initiating at a low temperature (e.g., 0 °C) allows for controlled addition of the brominating agent, followed by a gradual warming to room temperature or gentle heating to drive the reaction to completion. This approach is analogous to established procedures for the bromination of similar heterocyclic systems.[8]
Caption: Proposed two-step synthesis of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone.
Expected Spectroscopic Signature
Spectroscopic analysis is essential for structural confirmation. While experimental data is not publicly available, a reliable prediction of its key spectral features can be made based on its structure and data from analogous compounds.[9][10]
| Spectroscopy | Expected Features |
| ¹H NMR | ~7.5-7.8 ppm (s, 1H): The proton at the C4 position, appearing as a singlet. ~2.2-2.4 ppm (s, 3H): The methyl group at the C6 position. ~2.0-2.2 ppm (s, 3H): The methyl group at the C5 position. Broad singlet (variable): The N-H proton. |
| ¹³C NMR | ~160-165 ppm: Carbonyl carbon (C2). ~140-150 ppm: Quaternary carbons C5 and C6. ~120-130 ppm: Vinylic carbon C4. ~100-110 ppm: Bromine-substituted carbon (C3). ~15-25 ppm: Methyl carbons. |
| IR (cm⁻¹) | ~3200-3400 (broad): N-H stretch. ~1640-1680 (strong): C=O (amide) stretch. ~1550-1620: C=C ring stretches. |
Reactivity and Synthetic Utility in Cross-Coupling Reactions
The true value of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone in drug discovery lies in the reactivity of its carbon-bromine bond. This site serves as a versatile anchor point for palladium-catalyzed cross-coupling reactions, a suite of Nobel Prize-winning transformations that have revolutionized the synthesis of complex organic molecules.[11][12] These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[13]
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.
Key Cross-Coupling Applications:
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Suzuki-Miyaura Coupling: This is arguably the most widely used cross-coupling reaction, involving the reaction of the bromo-pyridinone with an aryl or heteroaryl boronic acid (or boronate ester).[14] This reaction is instrumental for building biaryl structures, which are common motifs in kinase inhibitors and other drug classes. The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system (e.g., Dioxane/Water, Toluene).[15]
-
Stille Coupling: This reaction utilizes organostannane reagents (R-SnBu₃) as the coupling partner. It is highly valued for its tolerance of a wide range of functional groups, although the toxicity and removal of tin byproducts require careful consideration.[11]
-
Buchwald-Hartwig Amination: This powerful transformation allows for the formation of C-N bonds by coupling the bromo-pyridinone with a primary or secondary amine. This is a cornerstone reaction for synthesizing compounds targeting GPCRs and ion channels, where an aniline or related amino-heterocycle moiety is often crucial for activity.
Representative Protocol: Suzuki-Miyaura Coupling
This self-validating protocol outlines a standard procedure for coupling 3-Bromo-5,6-dimethyl-2(1H)-pyridinone with a generic arylboronic acid.
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Inert Atmosphere: To a flame-dried Schlenk flask, add 3-Bromo-5,6-dimethyl-2(1H)-pyridinone (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate (2.0-3.0 eq.).
-
Causality: The use of a flame-dried flask and subsequent inert atmosphere (purging with Argon or Nitrogen) is critical to exclude oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03-0.05 eq.).
-
Causality: A catalytic amount is sufficient as the Pd(0) is regenerated at the end of each cycle. Triphenylphosphine ligands stabilize the palladium center.
-
-
Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-Dioxane and Water.
-
Causality: Degassing the solvent (e.g., by sparging with argon or freeze-pump-thaw cycles) is another measure to remove dissolved oxygen. The aqueous component is often necessary to dissolve the inorganic base and facilitate the transmetalation step.
-
-
Reaction: Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
Causality: Heating provides the necessary activation energy for the oxidative addition and other steps in the catalytic cycle.
-
-
Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Causality: The aqueous workup removes the inorganic base and salts. Ethyl acetate is a common solvent for extracting moderately polar organic products.
-
-
Purification: Concentrate the organic layer in vacuo and purify the crude product by flash column chromatography on silica gel.
-
Causality: Chromatography is essential to separate the desired product from residual starting materials, the catalyst, and any side products.
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Strategic Value in Drug Discovery Programs
The pyridinone scaffold is a privileged structure found in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of biological activities including antitumor, anti-inflammatory, and antimicrobial effects.[1][2]
The utility of 3-Bromo-5,6-dimethyl-2(1H)-pyridinone lies in its role as a versatile intermediate for generating libraries of analogues for Structure-Activity Relationship (SAR) studies. By keeping the core scaffold constant, medicinal chemists can rapidly and systematically modify the C3 position through various cross-coupling reactions, exploring how different substituents impact target binding, selectivity, and pharmacokinetic properties.
Caption: Diversification of the pyridinone scaffold via cross-coupling for SAR studies.
Safety and Handling
As with any laboratory chemical, proper handling and safety precautions are paramount.
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GHS Hazard Statements: According to aggregated data, this compound is classified with the following hazards[4]:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
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-
Precautions:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
References
-
Recent Advances of Pyridinone in Medicinal Chemistry. PubMed Central (PMC). Available at: [Link]
-
3-Bromo-5,6-dimethyl-2(1H)-pyridinone. PubChem. Available at: [Link]
-
3- Bromo-5,6 -dimethyl-2(1H)-pyridinone (1227465-70-4). IndiaMART. Available at: [Link]
-
Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]
-
2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
AN IMPROVED PREPARATION OF 3-BROMO-2H-PYRAN-2-ONE: AN AMBIPHILIC DIENE FOR DIELS-ALDER CYCLOADDITIONS. Organic Syntheses. Available at: [Link]
-
Pyridones in drug discovery: Recent advances. PubMed. Available at: [Link]
-
1 H NMR spectrum for compound 3 in pyridine-d 5. ResearchGate. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. Available at: [Link]
-
Palladium Cross-Coupling Reactions 1. An Introduction. YouTube. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of compound 4 with arylboronic acids a. ResearchGate. Available at: [Link]
-
3-Bromo-5,6-dimethylpyridin-2(1H)-one. AA Blocks. Available at: [Link]
-
Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira). YouTube. Available at: [Link]
Sources
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Bromo-5,6-dimethyl-2(1H)-pyridinone | C7H8BrNO | CID 50944339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. indiamart.com [indiamart.com]
- 6. aablocks.com [aablocks.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Pyridyl bromide(626-55-1) 1H NMR spectrum [chemicalbook.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nobelprize.org [nobelprize.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
